Quinidine sulfate salt dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H54N4O10S |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(S)-[(2R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m11.../s1 |
InChI Key |
ZHNFLHYOFXQIOW-WFTMRWCJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Historical and Foundational Research Context of Quinidine Sulfate Salt Dihydrate
Early Discovery and Isolation of Cinchona Alkaloids
The story of quinidine (B1679956) is intrinsically linked to the history of the Cinchona tree, native to the Andean mountain forests of South America. nih.gov For centuries, the bark of this tree, known locally as "quina-quina," was used by indigenous populations to treat fevers. youtube.comyoutube.com Jesuit missionaries introduced cinchona bark to Europe in the 17th century as a remedy for malaria. nih.govyoutube.comnih.gov
The early use of cinchona bark was based on empirical observations of its effectiveness. It wasn't until the early 19th century that scientists began to isolate the active compounds responsible for its medicinal properties. In 1820, French chemists Pierre Pelletier and Joseph Caventou successfully isolated quinine (B1679958) from the bark of the "yellow" cinchona, which was recognized as being more potent against malaria. youtube.comceon.rs This achievement is often considered a pivotal moment in the birth of the modern pharmaceutical industry. ceon.rs Following the isolation of quinine, other related alkaloids were discovered within the cinchona bark, including quinidine, cinchonine (B1669041), and cinchonidine (B190817). ceon.rstandfonline.com The first isolation of quinidine is credited to Henry and Delondre in 1833. tandfonline.com Van Heijningen later isolated it in 1849, naming it 'beta-chinin'. tandfonline.com
The isolation of these alkaloids allowed for more precise dosing and a quantitative assessment of the bark's quality. ceon.rs One of the earliest clinical trials, conducted between 1866 and 1868, evaluated the effectiveness of all four major Cinchona alkaloids and found them to have comparable efficacy against malaria. tandfonline.com
Evolution of Research Perspectives on Quinidine as a Chinchona Alkaloid
Initially, quinidine was considered a byproduct of quinine production. tandfonline.com However, research soon began to reveal its own unique properties and potential applications. In 1853, Louis Pasteur demonstrated that what was then known as quinidine was actually a mixture of two distinct alkaloids, and he purified quinidine ('chinidine') as a specific isomer of quinine based on its crystalline form. tandfonline.com
A significant shift in the research perspective on quinidine occurred in the early 20th century. While quinine had become the dominant treatment for malaria, particularly after the shift in supply from South American to Javan Cinchona bark which had a higher quinine content, researchers began to investigate the other Cinchona alkaloids more closely. tandfonline.com A pivotal moment came in 1914 when Wenckebach first reported the effect of quinidine on cardiac function. tandfonline.com This was followed by Walter Frey's systematic study in 1918, which found that quinidine was more effective than quinine in converting atrial fibrillation to a normal sinus rhythm. tandfonline.com This discovery established quinidine as the first antiarrhythmic drug. drugbank.comnih.gov
The recognition of quinidine's antiarrhythmic properties led to a new avenue of research, distinct from its antimalarial origins. This repurposing of quinidine for cardiac conditions illustrates a key theme in the history of pharmacology: the discovery of new therapeutic uses for existing compounds. tandfonline.com
Comparative Academic Studies of Quinidine and its Stereoisomer, Quinine
Quinidine and quinine are diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. tandfonline.comwikipedia.org This stereochemical difference, though subtle, results in distinct biological activities, a phenomenon that has been the subject of numerous academic studies.
One of the most significant distinctions lies in their effects on cardiac electrophysiology. As established by Frey's research, quinidine is a more potent antiarrhythmic agent than quinine. tandfonline.com It is classified as a Class IA antiarrhythmic agent, primarily working by blocking the fast inward sodium current in cardiac cells. drugbank.comwikipedia.org This action prolongs the action potential duration and the QT interval. wikipedia.org
Conversely, studies have shown that quinine is a more potent inhibitor of the hepatic uptake of certain drugs, such as digoxin (B3395198) and ouabain, than quinidine. nih.govrug.nl This stereoselective difference in drug interactions highlights the importance of stereochemistry in pharmacology. nih.gov Further research has also demonstrated that quinidine, but not quinine, is a potent inhibitor of the in vivo oxidation of debrisoquine, a drug used to assess metabolic pathways. nih.gov
The differing biological activities of these stereoisomers have been instrumental in advancing the field of stereochemistry and have been highlighted in the scientific background for the Nobel Prize in Chemistry. tandfonline.com Their ability to produce enantiomeric products has been successfully utilized in asymmetric catalysis. tandfonline.com
Interactive Data Tables
Physicochemical Properties of Quinidine Sulfate (B86663) Salt Dihydrate
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₈N₄O₄ · H₂SO₄ · 2H₂O | pgkb.orgfip.orgsigmaaldrich.com |
| Molecular Weight | 782.96 g/mol | pgkb.orgnih.gov |
| Appearance | Fine, needle-like, white crystals or a fine, white powder | pgkb.orgchemicalbook.com |
| Melting Point | 212-214 °C (decomposes) | chemicalbook.com |
| Solubility | Slightly soluble in water, soluble in alcohol and chloroform, insoluble in ether | pgkb.orgchemicalbook.com |
| Specific Rotation [α]D²⁰ | +260° to +270° (c=5, in dilute HCl) | chemicalbook.com |
Key Cinchona Alkaloids
| Alkaloid | Key Historical Note | Source |
| Quinine | Isolated in 1820; became the primary treatment for malaria. | ceon.rstandfonline.com |
| Quinidine | First isolated in 1833; later identified as a potent antiarrhythmic agent. | tandfonline.com |
| Cinchonine | One of the four major alkaloids found to be effective against malaria in early trials. | tandfonline.com |
| Cinchonidine | One of the four major alkaloids found to be effective against malaria in early trials. | tandfonline.com |
Mechanistic Pharmacology and Cellular Biology of Quinidine Sulfate Salt Dihydrate
Ion Channel Modulation by Quinidine (B1679956) Sulfate (B86663) Salt Dihydrate
Quinidine sulfate salt dihydrate's primary pharmacological action is the modulation of ion channels, which is central to its antiarrhythmic properties. patsnap.com It dampens the excitability of cardiac muscle by blocking both sodium and potassium currents across the cell membrane. nih.gov
Potassium Channel Inhibition Mechanisms
Quinidine is a known potassium channel blocker. sigmaaldrich.com This inhibition prolongs the repolarization phase (phase 3) of the cardiac action potential, which in turn increases the refractory period of cardiac cells. patsnap.com This extended refractory period helps to prevent premature electrical impulses that can trigger arrhythmias. patsnap.com
Research has identified quinidine as a blocker of several types of potassium channels, including IKr, IKs, and Kv1.4, and Kv4.2. rndsystems.comdrugbank.com The inhibitory concentration (IC50) of quinidine for K+ channels has been reported to be 19.9 μM. medchemexpress.com This blockade of potassium currents contributes to the prolongation of the action potential duration. drugbank.com
Sodium Channel Modulation Mechanisms
This compound is classified as a Class IA antiarrhythmic agent due to its significant effects on sodium channels. sigmaaldrich.comwikipedia.org It primarily works by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the cardiac action potential. wikipedia.orgpgkb.org This blockade slows the rate of rise of the action potential, leading to a decrease in conduction velocity. patsnap.com
The blocking effect of quinidine on sodium channels is "use-dependent," meaning the block is more pronounced at higher heart rates. wikipedia.org By depressing the rapid inward depolarizing sodium current, quinidine slows phase-0 depolarization and reduces the amplitude of the action potential without affecting the resting potential. pgkb.org It has been utilized in studies to investigate its impact on the phosphorylation and mutations of the cardiac sodium channel Nav1.5. sigmaaldrich.com Furthermore, quinidine's modulation of the late sodium current is a factor in both its proarrhythmic and antiarrhythmic effects. rndsystems.com
Enzyme and Receptor Interaction Profiles
Cytochrome P450 Isozyme Inhibition Characterization
Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. wikipedia.org This inhibition is a key factor in many drug-drug interactions, as CYP2D6 is responsible for the metabolism of a wide range of medications. While its inhibitory action on CYP2D6 is most prominent, the broader selectivity and potency across other CYP isozymes such as CYP3A4, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 have been a subject of research to fully characterize its metabolic interaction profile.
Interaction with Heme Polymerase in Plasmodium Species
In its role as an antimalarial agent, quinidine targets the intra-erythrocytic stage of the Plasmodium parasite. nih.govpgkb.org It is believed to function by accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. nih.govnih.gov Specifically, quinidine is thought to inhibit the activity of heme polymerase, the enzyme responsible for converting toxic free heme into an inert crystalline polymer called hemozoin. nih.gov This inhibition leads to the accumulation of cytotoxic heme, which ultimately kills the parasite. nih.gov While effective against Plasmodium vivax and P. malariae, it is not gametocidal to P. falciparum. pgkb.org
Modulation of Muscarinic and Alpha-Adrenergic Neurotransmission
Quinidine also exhibits anticholinergic and alpha-adrenergic blocking properties. nih.govnih.gov It acts as an antagonist at both muscarinic and alpha-adrenergic receptors. nih.gov This blockade can lead to an increase in the sinus rate in many patients, despite its primary antiarrhythmic effects. pgkb.org The alpha-adrenergic antagonism occurs peripherally. drugbank.com
Interactive Data Table: Summary of Quinidine's Mechanistic Targets
| Target Class | Specific Target | Primary Effect |
| Ion Channels | Potassium Channels (e.g., IKr, IKs) | Inhibition, Prolongation of Action Potential |
| Sodium Channels (e.g., Nav1.5) | Inhibition, Decreased Depolarization Rate | |
| Enzymes | Cytochrome P450 (CYP2D6) | Potent Inhibition |
| Heme Polymerase (Plasmodium) | Inhibition, Antimalarial Action | |
| Receptors | Muscarinic Receptors | Antagonism (Anticholinergic) |
| Alpha-Adrenergic Receptors | Antagonism |
Sigma-1 Receptor Agonism and NMDA Receptor Antagonism
Quinidine, in addition to its well-known antiarrhythmic and antimalarial properties, exhibits complex interactions with neurotransmitter systems in the brain. Specifically, it is involved in modulating the activity of sigma-1 (σ1) receptors and N-methyl-D-aspartate (NMDA) receptors. The combination of dextromethorphan (B48470) and quinidine has been developed to leverage these properties for the treatment of pseudobulbar affect (PBA), a condition characterized by uncontrollable episodes of laughing or crying. ontosight.ainih.gov
Dextromethorphan, a primary component in this combination therapy, acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. ontosight.ainih.gov The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions, including the modulation of ion channels and neurotransmitter systems. nih.govresearchgate.netmdpi.com Agonism at the sigma-1 receptor is thought to contribute to neuroprotective effects. mdpi.comnih.gov
Simultaneously, dextromethorphan's antagonism of NMDA receptors is a key mechanism. nih.gov The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal communication. nih.gov Quinidine's role in this context is primarily as a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. ontosight.aiwikipedia.org This inhibition significantly slows the metabolism of dextromethorphan, thereby increasing its bioavailability and prolonging its effects, allowing for therapeutic efficacy at lower doses of dextromethorphan. nih.govnih.gov While the precise mechanism of action in treating PBA is not fully elucidated, it is believed to involve the combined effects of sigma-1 receptor agonism and NMDA receptor antagonism by dextromethorphan, potentiated by quinidine. wikipedia.orgnih.govresearchgate.net
Effects on Pseudocholinesterase Activity
Quinidine has been shown to have a significant inhibitory effect on pseudocholinesterase (also known as butyrylcholinesterase) activity. nih.govnih.govnih.gov Pseudocholinesterase is an enzyme synthesized in the liver and found in the plasma that is responsible for the hydrolysis of certain exogenous choline (B1196258) esters, most notably the muscle relaxant succinylcholine (B1214915) and the local anesthetic procaine. medscape.com
Studies have demonstrated that quinidine, at therapeutic concentrations used for treating cardiac arrhythmias (2 to 5 µg/mL), can inhibit pseudocholinesterase activity by 60% to 70%. nih.gov This inhibition is a direct action on the enzyme. The clinical implication of this effect is a potential prolongation of the neuromuscular blockade induced by succinylcholine in patients receiving quinidine. nih.govnih.gov This interaction necessitates caution when administering drugs metabolized by pseudocholinesterase to patients being treated with quinidine.
| Quinidine Concentration (µg/mL) | Mean Pseudocholinesterase Activity (U/mL) ± SD | Percentage Inhibition |
| 0 (Control) | 0.67 ± 0.11 | 0% |
| 0.5 | 0.48 ± 0.09 | ~28% |
| 1.0 | 0.38 ± 0.09 | ~43% |
| 2.0 | 0.29 ± 0.10 | ~57% |
| 5.0 | 0.19 ± 0.09 | ~72% |
Data derived from a study on plasma from pregnant women. nih.gov
Preclinical Anti-Parasitic Action Mechanisms
Intra-Erythrocytic Schizonticidal Activity against Plasmodium Species
Quinidine is a potent and rapidly acting schizonticide, targeting the asexual, intra-erythrocytic stages of all species of Plasmodium that cause malaria in humans. nih.govdrugs.comnih.gov Its primary therapeutic effect in malaria is derived from its ability to kill the parasites within the red blood cells, thus interrupting the cycle of infection that leads to clinical illness. nih.govdrugs.com
The activity of quinidine is directed against the mature trophozoite and schizont forms of the parasite. It has little to no effect on the sporozoite or pre-erythrocytic (liver) stages of the parasite's life cycle. drugs.com While quinidine is gametocidal for Plasmodium vivax and Plasmodium malariae, it does not have a significant effect on the gametocytes of Plasmodium falciparum, the most virulent species. drugs.comdrugbank.com In vitro studies have consistently demonstrated the effectiveness of quinidine against various strains of P. falciparum, including those resistant to other antimalarial drugs like chloroquine. scielo.br The schizonticidal action of quinidine is crucial for clearing parasitemia and achieving clinical cure in patients with malaria. drugs.comnih.gov
Interference with Plasmodium Heme Metabolism and Hemozoin Formation
A central mechanism of quinidine's anti-parasitic action is its interference with the detoxification of heme within the Plasmodium parasite. nih.govwikipedia.orgnih.gov During its intra-erythrocytic stage, the parasite digests the host's hemoglobin to obtain essential amino acids. nih.gov This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin (also known as β-hematin). wikipedia.orgnih.govpnas.org
Quinidine, being a weak base, accumulates to high concentrations within the acidic food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation. nih.govnih.gov Here, it is thought to bind to heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. nih.govnih.gov This inhibition of heme polymerase activity leads to the accumulation of cytotoxic free heme within the parasite. nih.govwikipedia.org The buildup of free heme is detrimental to the parasite, causing oxidative damage to membranes, proteins, and other vital components, ultimately leading to cell death. nih.gov Studies have shown that quinoline (B57606) drugs like quinidine can inhibit hemozoin formation, leading to an increase in free hemin (B1673052) which promotes peroxidative reactions and inhibits crucial enzymes like cysteine proteases. nih.gov
| Quinoline Drug | Potency as β-hematin Inhibitor |
| Chloroquine | High |
| Quinacrine | High |
| Amodiaquine | High |
| Quinidine | Moderate |
| Quinine (B1679958) | Moderate |
| Mefloquine | Moderate |
Relative potency based on in vitro studies. nih.gov
Inhibition of Nucleic Acid and Protein Synthesis in Parasitic Organisms
In addition to its effects on heme metabolism, quinidine and related quinoline compounds are believed to exert their anti-parasitic effects by inhibiting nucleic acid and protein synthesis in Plasmodium species. wikipedia.org While the precise mechanisms are not fully resolved, in vitro studies suggest that these compounds can interfere with the parasite's ability to replicate its DNA and synthesize essential proteins. wikipedia.org
Glycolysis Inhibition in Plasmodium falciparum
In vitro studies have indicated that quinoline antimalarial drugs, including the class to which quinidine belongs, can inhibit glycolysis in Plasmodium falciparum. wikipedia.org The parasite, particularly during its asexual blood stage, has a high metabolic rate and relies heavily on glycolysis for its energy production (ATP).
The inhibition of this central metabolic pathway would severely compromise the parasite's energy supply, hindering all energy-dependent processes necessary for its survival and replication. wikipedia.org This action, in concert with the disruption of heme detoxification and macromolecule synthesis, contributes to the multi-faceted anti-parasitic activity of quinidine.
Cellular Responses to this compound in In Vitro Models
The cellular response to quinidine, a natural cinchona alkaloid, has been a subject of investigation in various cancer cell lines, revealing its potential as an anticancer agent. The following sections detail the cytotoxic effects and the mechanisms of programmed cell death induced by this compound.
Cytotoxicity Studies in Specific Cell Lines (e.g., MES-SA cells)
Quinidine's cytotoxic effects have been evaluated in uterine sarcoma cell lines, including the drug-sensitive MES-SA cell line and its multidrug-resistant (MDR) counterpart, MES-SA/Dx5. The MDR phenotype in MES-SA/Dx5 cells is primarily attributed to the overexpression of P-glycoprotein (P-gp), an efflux pump that reduces intracellular drug accumulation.
Research on cinchona alkaloids, the class of compounds to which quinidine belongs, has provided insights into their cytotoxic potential. While direct studies on this compound are limited, data on the parent compound, quinine, and related derivatives offer valuable information. In a study examining a series of cinchona alkaloid organocatalysts, quinine demonstrated half-maximal growth inhibition (IC50) values in the micromolar range against both MES-SA and the multidrug-resistant MES-SA/Dx5 cell lines. nih.gov
Interestingly, quinine and a related compound, didehydroquinine, showed slightly increased toxicity against the multidrug-resistant Dx5 cells. nih.gov This suggests a potential to overcome or bypass the resistance mechanisms present in these cells. Further studies have highlighted that quinidine can significantly enhance the cytotoxicity of conventional chemotherapeutic agents like paclitaxel (B517696) in the P-gp-positive MES-SA/Dx5 cells, but not in the P-gp-negative MES-SA cells. nih.gov This potentiation of cytotoxicity is attributed to quinidine's ability to inhibit the P-gp efflux pump, thereby increasing the intracellular concentration of the co-administered anticancer drug. nih.gov
Table 1: Cytotoxicity of Cinchona Alkaloids in MES-SA and MES-SA/Dx5 Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinine & other cinchona alcohols | MES-SA | 47-111 |
| Quinine & other cinchona alcohols | MES-SA/Dx5 | 47-111 |
| Cinchona amines and squaramides | MES-SA | 1.3-21 |
| Cinchona amines and squaramides | MES-SA/Dx5 | 1.3-21 |
Data sourced from a study on cinchona alkaloid organocatalysts. nih.gov
Mechanisms of Apoptosis Induction
Quinidine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. In breast cancer cells (MCF-7), quinidine triggers apoptosis in a manner that is dependent on the tumor suppressor protein p53. nih.gov The process is preceded by cell cycle arrest in the G1 phase and cellular differentiation. nih.gov
Further investigation into the apoptotic pathway has revealed that quinoline derivatives, including quinidine, can activate both the intrinsic and extrinsic pathways of apoptosis. One study on a quinoline derivative, PQ1, in breast cancer cells demonstrated the activation of both caspase-9 (a key initiator of the intrinsic, or mitochondrial, pathway) and caspase-8 (a key initiator of the extrinsic pathway). nih.gov The intrinsic pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. The extrinsic pathway is triggered by external signals through death receptors on the cell surface.
In the context of the multidrug-resistant MES-SA/Dx5 uterine sarcoma cells, quinidine, when used in combination with paclitaxel, was found to enhance apoptosis. nih.gov This synergistic effect was evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, both of which are hallmark events in the execution phase of apoptosis. nih.gov The study also noted an increase in the sub-G1 apoptotic population, further confirming the induction of programmed cell death. nih.gov
Table 2: Key Molecular Events in Quinidine-Induced Apoptosis
| Cell Line | Key Apoptotic Events |
|---|---|
| MCF-7 (Breast Cancer) | p53-dependent apoptosis, G1 cell cycle arrest |
| T47D (Breast Cancer) | Activation of caspase-8 and caspase-9 |
| MES-SA/Dx5 (Uterine Sarcoma) | Cleavage of PARP, activation of caspase-3 (in combination with paclitaxel) |
Data compiled from studies on quinidine and its derivatives. nih.govnih.govnih.gov
Pharmacokinetic and Metabolic Research in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool for mechanistically evaluating the ADME processes of quinidine (B1679956). nih.gov Such models are instrumental in forecasting complex interaction scenarios. nih.gov
Characterization of Hepatic First-Pass Metabolism
Quinidine is subject to a rapid first-pass metabolism. caymanchem.com In preclinical models, such as the rat isolated perfused liver preparation, the disposition of quinidine has been studied to understand its metabolic pathways. fda.gov For instance, studies in dogs and rats have been used to investigate the first-pass metabolism of various compounds, providing a comparative framework for understanding hepatic extraction. nih.govnih.gov While not directly studying quinidine, research on the contraceptive steroid ethinyl estradiol (B170435) in dogs and rats demonstrated extensive first-pass metabolism, with findings indicating that in rats, 40% of the drug is metabolized by the gut wall and 79% by the liver after intraduodenal administration. nih.gov Similarly, studies with nizatidine (B1679011) showed a negligible first-pass effect in dogs but a slight effect in rats, highlighting species-specific differences in hepatic metabolism. nih.gov
The effect of conditions like malaria infection on the disposition of quinidine has been assessed in the rat isolated perfused liver preparation, providing insights into how disease states can alter its first-pass metabolism. fda.gov
Identification and Quantitative Analysis of Quinidine Metabolites (e.g., 3-hydroxyquinidine)
One of the primary active metabolites of quinidine is (3S)-hydroxyquinidine. caymanchem.com The formation of this metabolite is a key step in quinidine's biotransformation. caymanchem.com The area under the serum concentration vs. time curve (AUC) for 3-hydroxyquinidine (B22111) has been shown to be greater at steady state compared to after a single dose, indicating its accumulation with repeated administration. nih.govnih.gov
The metabolism of quinidine to 3-hydroxyquinidine is primarily catalyzed by the cytochrome P450 (CYP) isoform CYP3A4. caymanchem.comresearchgate.net Other isoforms like CYP2C9, CYP2E1, and CYP3A5 are also involved, but CYP3A4 is the most active in this specific hydroxylation reaction. caymanchem.com In vitro studies using human liver microsomes have established that the (3S)-3-hydroxylation of quinidine serves as a specific marker for CYP3A4 activity. caymanchem.com A parent-metabolite model for quinidine, which includes 3-hydroxyquinidine, has been developed and incorporates its further metabolism by CYP3A4. nih.gov
Preclinical research in isolated rat hearts has demonstrated that (3S)-hydroxyquinidine is pharmacologically active, preventing ventricular fibrillation and tachycardia in a dose-dependent manner. caymanchem.com
Pharmacokinetic Parameters of Quinidine and 3-hydroxyquinidine
| Parameter | Single Dose | Steady State | p-value |
| Quinidine Oral Clearance (ml min-1 kg-1) | 7.6 +/- 1.9 | 4.8 +/- 2.0 | < 0.05 |
| Quinidine Renal Clearance (ml min-1 kg-1) | 1.2 +/- 0.3 | 0.63 +/- 0.25 | < 0.005 |
| 3-hydroxyquinidine AUC (mg l-1 h) | 2.0 +/- 0.7 | 3.0 +/- 0.6 | < 0.05 |
| 3-hydroxyquinidine Renal Clearance (ml min-1 kg-1) | 3.0 +/- 1.1 | 1.54 +/- 0.38 | < 0.05 |
Data adapted from a study determining the pharmacokinetics of quinidine and 3-hydroxyquinidine after a single dose and at steady state. nih.gov
Mechanistic Drug-Drug Interaction Studies in Preclinical Systems
Quinidine is a well-established inhibitor of certain metabolic enzymes, leading to significant drug-drug interactions (DDIs). nih.govnih.gov
Inhibition of Cytochrome P450 Enzymes Affecting Co-administered Drug Metabolism
Quinidine is a potent inhibitor of cytochrome P450 2D6 (CYP2D6) and P-glycoprotein (P-gp). nih.govnih.gov Due to its strong inhibitory effects, it is often used as a probe in clinical DDI studies. nih.govnih.gov However, quinidine itself is a substrate for CYP3A4 and P-gp, making it susceptible to interactions with drugs that affect these proteins. nih.govnih.gov
In vitro studies with human liver microsomes have shown that quinidine can stimulate the metabolism of other drugs. For example, it was found to increase the formation of 5-hydroxydiclofenac (B1228188) from diclofenac (B195802) by approximately 6-fold, a reaction catalyzed by CYP3A4. researchgate.net This suggests a complex interaction where quinidine can enhance the metabolism of a co-administered drug through a CYP3A4-mediated mechanism. researchgate.net Further kinetic analysis indicated that the maximum velocity (Vmax) for this reaction increased significantly in the presence of quinidine with little change in the Michaelis-Menten constant (Km). researchgate.net
The inhibitory potential of quinidine and its metabolite, 3-hydroxyquinidine, on CYP2D6 has been quantified with Ki values of 0.017 μmol/L and 2.30 μmol/L, respectively. nih.gov Quinidine also competitively inhibits P-gp with a Ki value of 0.10 μmol/L. nih.gov These data are crucial for developing PBPK models that can predict the extent of DDIs. nih.govnih.gov
Inhibitory Constants (Ki) for Quinidine and its Metabolite
| Compound | Enzyme/Transporter | Ki (μmol/L) |
| Quinidine | CYP2D6 | 0.017 |
| 3-hydroxyquinidine | CYP2D6 | 2.30 |
| Quinidine | P-gp | 0.10 |
This table presents the competitive inhibition constants (Ki) for quinidine and its primary metabolite against CYP2D6 and P-gp. nih.gov
Solid State Chemistry and Pharmaceutical Crystallography of Quinidine Sulfate Salt Dihydrate
Polymorphism and Pseudopolymorphism of Quinidine (B1679956) Sulfate (B86663) Salt Dihydrate
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Pseudopolymorphism, on the other hand, refers to solvates and hydrates, where solvent molecules (like water) are incorporated into the crystal structure. cas.cz Both polymorphism and pseudopolymorphism can significantly impact the physicochemical properties of a pharmaceutical solid, including its stability, solubility, and dissolution rate.
Identification and Characterization of Anhydrous Polymorphic Forms
Research into the solid-state forms of quinidine sulfate has revealed the existence of multiple polymorphic forms. scirp.orgscirp.org A study involving the recrystallization of a commercial sample of quinidine sulfate from various solvents identified two distinct anhydrous polymorphic forms, designated as Form I and Form II. scirp.orgscirp.org
These forms were characterized using a variety of analytical techniques:
Differential Scanning Calorimetry (DSC): DSC thermograms of Form I and Form II showed endothermic and exothermic events, suggesting that they are metastable forms that can convert to more stable, higher-melting forms. scirp.orgscirp.org
Thermogravimetric Analysis (TGA): TGA scans of these forms did not show any significant mass loss before melting, confirming their anhydrous nature. nih.gov
X-ray Powder Diffraction (XRPD): The XRPD patterns of the desolvated forms provided evidence for the existence of new crystalline phases. scirp.org
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR data also supported the identification of new phases. scirp.org
Scanning Electron Microscopy (SEM): SEM images revealed distinct crystal morphologies for the different forms. The commercial sample (Form O) appeared as acicular crystals, Form I as prismatic crystals, and Form II as acicular crystals with different dimensions. scirp.orgscirp.org
The recrystallization of quinidine sulfate from n-propanol yielded Form I, while isobutyl alcohol produced Form II. scirp.orgscirp.org
Investigation of Solvatomorphism and Hydrate (B1144303) Forms (e.g., dihydrate, other solvates)
In addition to anhydrous polymorphs, quinidine sulfate is known to form solvates, a phenomenon referred to as solvatomorphism. scirp.orgscirp.org The most common hydrate form is the dihydrate , which is the form often referred to in pharmacopeias. fip.org The chemical structure of quinidine sulfate dihydrate indicates a 2:1 salt of quinidine and sulfate, with two water molecules incorporated into the crystal lattice. fip.org
Investigations into the recrystallization of quinidine sulfate from different alcohols have also identified other solvatomorphic forms:
Form III (Pentanol Solvate): Recrystallization from pentanol (B124592) resulted in Form III. scirp.orgscirp.org DSC analysis of Form III showed a broad endothermic peak at 129.6°C, which was associated with a 5.3% mass loss in TGA. scirp.org This corresponds to the removal of 0.5 moles of pentanol per mole of quinidine sulfate, indicating a 2:1 stoichiometry of the drug to the solvent. scirp.org After desolvation, Form III melts at 206.6°C. scirp.org
Form IV (tert-Amyl Alcohol Solvate): Crystallization from tert-amyl alcohol yielded Form IV. scirp.orgscirp.org Similar to Form III, Form IV also exhibited solvatomorphism. scirp.org
The presence of solvent molecules in the crystal lattice of Forms III and IV was further confirmed by FTIR spectroscopy, which showed a shift in the -OH stretching frequency to a lower wavelength, indicating increased hydrogen bonding. scirp.org
Thermodynamic Relationships Between Identified Polymorphic Forms
Understanding the thermodynamic relationship between different solid forms is crucial for determining their relative stability. nih.govresearchgate.net The stability of polymorphs can be either monotropic or enantiotropic. cas.cz In a monotropic system, one form is always more stable than the other at all temperatures below their melting points. In an enantiotropic system, the stability relationship inverts at a specific transition temperature. cas.cz
For quinidine sulfate, the following thermodynamic relationships have been established:
Form I: The low-melting form of Form I (IL) is monotropically related to its high-melting form (IH). scirp.orgscirp.org This means that Form IH is the more stable form at all temperatures.
Form II: In contrast, the low-melting form of Form II (IIL) is enantiotropically related to its high-melting form (IIH). scirp.orgscirp.org This implies that there is a transition temperature at which their relative stability inverts.
The enthalpy of solution, which reflects the energy change upon dissolution, was found to be endothermic for all forms and followed the order: Form O > Form II > Form III > Form I > Form IV. scirp.orgscirp.org This suggests that Form II has the lowest lattice energy and is the least crystalline among the forms studied. scirp.org
Crystal Engineering and Cocrystallization Strategies
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. iqpc.comub.edu This is achieved by controlling the intermolecular interactions within the crystal lattice. Cocrystallization is a specific strategy within crystal engineering that involves combining an active pharmaceutical ingredient (API) with a benign coformer molecule to create a new crystalline solid with improved properties. brieflands.com
Design Principles for Modulating Solid Forms through Intermolecular Interactions (e.g., hydrogen bonding)
The formation of different solid forms of quinidine sulfate is governed by intermolecular interactions, primarily hydrogen bonding. scirp.org The quinidine molecule contains hydrogen bond donors and acceptors, making it amenable to the formation of various crystalline structures through different hydrogen bonding networks. ub.edu
In the case of the solvatomorphic forms (Form III and Form IV), the alcohol molecules are incorporated into the crystal lattice through hydrogen bonds with the quinidine sulfate molecules. scirp.org This is evidenced by the shift in the -OH stretching frequency in the FTIR spectra of these forms. scirp.org The ability to form these hydrogen bonds is a key principle in the design of new solid forms of quinidine sulfate.
Cocrystal Screening and Formation Methodologies
The process of discovering new cocrystals involves screening a variety of potential coformers and crystallization conditions. nih.gov Common methods for cocrystal formation include:
Solution-based methods:
Slow solvent evaporation: This involves dissolving the API and coformer in a suitable solvent and allowing the solvent to evaporate slowly, leading to the crystallization of the cocrystal. nih.gov
Slurry crystallization: This method involves stirring a suspension of the API and coformer in a solvent where they have limited solubility. nih.gov
Antisolvent addition: A solution of the API and coformer is prepared, and an antisolvent (a solvent in which they are poorly soluble) is added to induce crystallization. mdpi.com
Solid-state methods:
Neat grinding: The API and coformer are ground together without any solvent. nih.gov
Liquid-assisted grinding: A small amount of liquid is added during grinding to facilitate the cocrystallization process. nih.gov
While specific cocrystal screening studies for quinidine sulfate are not detailed in the provided search results, the principles of cocrystallization offer a promising avenue for further modifying its solid-state properties. brieflands.com The presence of hydrogen bonding functional groups in the quinidine molecule makes it a suitable candidate for forming cocrystals with a variety of coformers.
Characterization of Quinidine Sulfate Salt Dihydrate Cocrystals
The formation of cocrystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a coformer, is a prominent strategy for modifying the physicochemical properties of pharmaceutical solids. researchgate.net The characterization of these cocrystals is essential to confirm their formation and to understand their unique properties.
Key characterization techniques include:
Differential Scanning Calorimetry (DSC): This technique is used to observe the thermal behavior of the cocrystal. The formation of a cocrystal is often indicated by a distinct endothermic peak at a different temperature than the individual components. For instance, the successful formation of a ferulic acid-nicotinamide cocrystal was confirmed by a unique W-shaped endothermic profile with peaks at 99.5°C and 128.5°C, differing from the thermal behavior of pure ferulic acid. researchgate.net
Powder X-Ray Diffraction (PXRD): PXRD is a critical tool for identifying new crystalline phases. The diffraction pattern of a cocrystal will be unique compared to the patterns of the API and coformer alone. researchgate.net Distinct peaks in the PXRD pattern can signify the formation of a new crystal lattice. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can provide evidence of intermolecular interactions between the API and the coformer in the cocrystal. researchgate.net Changes in the vibrational frequencies of functional groups, such as the disappearance of an N-H stretch or the emergence of new peaks, can indicate the formation of hydrogen bonds within the cocrystal structure. researchgate.net
Scanning Electron Microscopy (SEM): SEM is utilized to examine the morphology of the crystals. The formation of a cocrystal often results in a different crystal habit (shape) compared to the starting materials. For example, a change from a rectangular shape in the pure API to a sword-like morphology in the cocrystal has been observed. researchgate.net
The selection of the manufacturing method, such as solution crystallization or grinding, can influence the characteristics of the resulting cocrystals and is a crucial aspect of their quality control. nih.gov
Amorphous Solid Forms and Solid-State Transformation Studies
The amorphous state, lacking long-range molecular order, is a key area of investigation in pharmaceuticals due to its potential to enhance the solubility and dissolution rate of poorly water-soluble drugs. tdl.org
Amorphous forms of active pharmaceutical ingredients can be prepared through various methods designed to disrupt the crystalline lattice. Common techniques include:
Spray-Drying: This method involves dissolving the drug and a carrier, often a polymer or amino acid, in a solvent system and then rapidly removing the solvent by spraying the solution into a hot gas stream. researchgate.netnih.gov This technique has been successfully used to prepare co-amorphous systems. researchgate.net
Melt-Quenching: This involves heating the crystalline material above its melting point and then rapidly cooling it to a temperature below its glass transition temperature (Tg), which prevents crystallization.
Mechanical Amorphization (High-Energy Milling): Vibrational ball milling is a common lab-scale method for producing co-amorphous mixtures by subjecting the material to high-energy impacts. researchgate.net
Antisolvent Co-precipitation: This technique involves dissolving the drug in a solvent and then adding an antisolvent to induce rapid precipitation of the amorphous form. nih.gov
Characterization of the resulting amorphous solid is crucial to confirm the absence of crystallinity. This is typically achieved using:
Powder X-Ray Diffraction (PXRD): An amorphous solid will produce a halo pattern, lacking the sharp Bragg peaks characteristic of a crystalline material. elsevierpure.com
Differential Scanning calorimetry (DSC): DSC thermograms of amorphous materials show a characteristic glass transition (Tg) instead of a sharp melting endotherm. elsevierpure.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to analyze molecular interactions in the amorphous state. elsevierpure.com
The glass transition temperature (Tg) is a critical parameter for amorphous pharmaceuticals, representing the temperature at which the material transitions from a rigid glassy state to a more mobile, supercooled liquid state. nih.gov Below Tg, molecular mobility is significantly reduced, which is important for the physical stability of the amorphous form. mdpi.com
Key phenomena associated with the glass transition include:
Glass Transition (Tg): This is observed as a step-change in heat capacity in a DSC thermogram. nih.gov For amorphous quinidine, the Tg is approximately 60°C. acs.orgnih.gov
Cold Crystallization: Upon heating an amorphous material above its Tg, it may gain enough molecular mobility to crystallize into a more stable crystalline form. researchgate.net This is observed as an exothermic event in a DSC scan. researchgate.net The tendency for cold crystallization is a measure of the physical instability of the amorphous form. researchgate.net
Influence of Heating Rate: The observed temperatures of both the glass transition and cold crystallization can shift to higher temperatures as the heating rate in a DSC experiment is increased. researchgate.net
Studies on amorphous quinidine have shown that it has a propensity to recrystallize when heated above its glass transition temperature. researchgate.net However, the difference between its Tg and the onset temperature for crystallization (Tc) is about 30 K, which is considered large enough to prevent recrystallization during storage under ambient conditions for extended periods. acs.orgnih.gov
| Parameter | Description | Significance |
| Glass Transition Temperature (Tg) | Temperature of transition from a glassy solid to a supercooled liquid. | A key indicator of the physical stability of an amorphous solid. mdpi.com |
| Cold Crystallization Temperature (Tc) | Temperature at which an amorphous material crystallizes upon heating. | Indicates the propensity of the amorphous form to revert to a crystalline state. researchgate.net |
| Heating Rate | The rate at which the temperature is increased during analysis. | Affects the observed temperatures of thermal events like Tg and Tc. researchgate.net |
Amorphous materials are in a non-equilibrium state and will spontaneously, over time, relax towards the more stable supercooled liquid state. kinampark.com This process, known as structural relaxation or physical aging, involves changes in the material's properties as it is stored below its glass transition temperature. kinampark.com
Key aspects of structural relaxation and physical aging include:
Enthalpy Relaxation: As an amorphous material ages, its enthalpy decreases as it moves towards a lower energy state. kinampark.com This can be measured by techniques like DSC. researchgate.net
Changes in Physical Properties: Physical aging can lead to a decrease in toughness, impact strength, and compliance. researchgate.net
Molecular Mobility: Structural relaxation is a consequence of molecular mobility in the glassy state. kinampark.com The rate of relaxation is closely tied to the stability of the amorphous material. kinampark.com
Relaxation Dynamics: The dynamics of structural relaxation in glassy states can be complex, often exhibiting non-exponential decay and different aging regimes. researchgate.net The Kohlrausch-Williams-Watts (KWW) model is often used to describe the kinetics of this process. kinampark.com
In amorphous quinidine, a well-defined secondary relaxation (γ relaxation) has been observed below the Tg, with an apparent activation energy of 53.8 kJ/mol. acs.orgnih.gov This relaxation is attributed to the intramolecular rotation of the CH(OH)C9H14N end group. acs.orgnih.gov Understanding these relaxation processes is crucial for predicting the long-term stability of amorphous quinidine. acs.orgnih.gov
| Phenomenon | Description | Impact on Amorphous State |
| Structural Relaxation | The process by which a glassy material moves towards its equilibrium supercooled liquid state. kinampark.com | Leads to changes in thermodynamic properties (e.g., decreased enthalpy) and physical properties. kinampark.comresearchgate.net |
| Physical Aging | The time-dependent changes in the properties of a glassy material stored below its Tg. kinampark.com | Can affect the performance and stability of the amorphous pharmaceutical. researchgate.net |
| Molecular Relaxations (α, β, γ) | Different modes of molecular motion occurring in the amorphous state. | Influence the overall relaxation behavior and stability of the material. acs.orgnih.gov |
Influence of Crystallization Conditions on Solid Form Outcomes
The solid form of a pharmaceutical, whether it be a specific polymorph or a solvate, can be significantly influenced by the conditions under which it is crystallized.
The choice of solvent is a critical factor in determining the outcome of a crystallization process, influencing both which polymorphic form is produced and whether a solvate (a crystal form containing solvent molecules) is formed. bohrium.com
The influence of the solvent system is multifaceted:
Solubility: The rate of solvent-mediated polymorphic transformation is generally higher in solvents where the compound has a higher solubility. nih.gov The driving force for this transformation is the solubility difference between the polymorphs. mdpi.com
Solute-Solvent Interactions: The strength and nature of interactions between the solute and solvent molecules, such as hydrogen bonding, can play a crucial role. nih.govmdpi.com Stronger solute-solvent interactions can sometimes hinder the nucleation and growth of a particular crystal form, thereby slowing down the transformation rate. mdpi.com
Conformational Effects: The distribution of different conformers (spatial arrangements of the molecule) of the API in solution can be influenced by the solvent, which in turn can affect the structure of molecular clusters and the subsequent crystallization process. bohrium.comresearchgate.net
Therefore, a systematic investigation of various solvent systems is essential for mapping the polymorphic and solvate landscape of a drug substance like quinidine sulfate to identify and control the desired solid form. bohrium.com
Effects of Nucleation Kinetics on Crystal Form Selection
The kinetic aspects of crystallization play a pivotal role in determining which polymorphic or solvated form of a compound is produced. While a particular crystal form may be the most thermodynamically stable, kinetic factors can favor the formation of a metastable form.
Cooling Rates: The rate at which a saturated solution is cooled can have a profound impact on the resulting crystal form. Rapid cooling generally leads to a high level of supersaturation, which is the driving force for nucleation. atlantis-press.com Under such conditions, the nucleation rate may surpass the crystal growth rate, often resulting in the formation of smaller crystals and potentially favoring the crystallization of a metastable polymorph. atlantis-press.com Conversely, slow cooling allows for a more controlled, lower level of supersaturation, which typically promotes crystal growth over nucleation, leading to larger crystals and often the thermodynamically most stable form. atlantis-press.com For instance, in studies of other pharmaceutical compounds, linear and controlled cooling modes have been shown to yield larger crystals compared to natural (fast) cooling. atlantis-press.com
Supersaturation: Supersaturation is a key determinant of both nucleation and crystal growth rates. The level of supersaturation can directly influence the selection of the polymorphic form. It is a general principle that at low supersaturation levels, crystal growth is often the dominant mechanism, which can lead to the formation of the stable polymorph. At high supersaturation levels, nucleation tends to dominate, which can result in the formation of metastable polymorphs. mdpi.com This is because the energy barrier for the nucleation of a metastable form is often lower than that of the stable form, and high supersaturation provides the necessary driving force to overcome this smaller barrier.
Agitation: Agitation, or stirring, of the crystallization medium influences mass and heat transfer, thereby affecting the homogeneity of supersaturation throughout the crystallizer. atlantis-press.com Increased agitation can enhance the rate of secondary nucleation, where new crystals are formed from existing ones, leading to a smaller average crystal size. atlantis-press.com The effect of agitation on polymorphic selection can be complex. By influencing the local supersaturation at the crystal surface and the distribution of nuclei, agitation can tip the balance towards the formation of either a stable or a metastable form. In some systems, agitation can promote the transformation of a metastable form to a more stable one.
Hypothetical Influence of Nucleation Kinetics on Quinidine Sulfate Dihydrate Crystal Forms
Based on established crystallographic principles, a hypothetical scenario for the impact of nucleation kinetics on quinidine sulfate dihydrate crystallization can be constructed. The following interactive table illustrates the potential outcomes.
| Nucleation Parameter | Condition | Expected Primary Mechanism | Potential Crystal Form Outcome |
| Cooling Rate | Slow | Crystal Growth | Larger crystals, potentially the thermodynamically stable form. |
| Rapid | Nucleation | Smaller crystals, potentially a metastable polymorph. | |
| Supersaturation | Low | Crystal Growth | Favors the formation of the stable polymorph. |
| High | Nucleation | Favors the formation of a metastable polymorph. | |
| Agitation | Low | - | May lead to larger, less uniform crystals. |
| High | Secondary Nucleation | Smaller, more uniform crystals; may promote polymorphic transformation. |
Detailed Research Findings from Analogous Systems:
Studies on other pharmaceutical compounds provide valuable insights that can be extrapolated to understand the potential behavior of quinidine sulfate dihydrate.
Sulfathiazole (B1682510): Research on sulfathiazole has shown that temperature cycling, which involves periods of heating (dissolution) and cooling (growth), can be used to control crystal size and polymorphic purity. This technique can eliminate undesired polymorphs that may have nucleated, ensuring the final product is of the desired crystal form. researchgate.net
Potassium Sulfate: In the crystallization of potassium sulfate, it was observed that both the supersaturation ratio and the nucleation temperature are pivotal in regulating the crystallization process. The particle size was found to increase with both increasing supersaturation and temperature. mdpi.com
The control of nucleation kinetics is a powerful tool in solid-state chemistry to selectively crystallize a desired form of a pharmaceutical compound. Although specific published research on the effects of cooling rates, supersaturation, and agitation on the crystal form selection of this compound is limited, the principles derived from general crystallization theory and studies on analogous compounds provide a clear indication of their critical role. Further experimental investigation is necessary to fully characterize the polymorphic landscape of quinidine sulfate dihydrate and to establish precise kinetic parameters for the selective crystallization of its different solid forms.
Advanced Analytical and Spectroscopic Characterization Methodologies
Thermal Analysis Techniques for Solid-State Characterization
Thermal analysis techniques are pivotal in characterizing the solid-state properties of Quinidine (B1679956) sulfate (B86663) dihydrate, offering insights into its polymorphism, solvation, and kinetic stability.
Differential Scanning Calorimetry (DSC) in Polymorph and Amorphous Content Analysis
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the polymorphic behavior and quantifying the amorphous content of pharmaceutical materials like Quinidine sulfate. tainstruments.comshimadzu.com Different polymorphic forms of a compound possess distinct melting points and heats of fusion, which can be detected by DSC. shimadzu.com The thermal behavior of a substance, as observed through DSC, can be complex, revealing both endothermic (melting) and exothermic (crystallization) transitions upon heating. tainstruments.com This is indicative of a less stable form converting to a more stable one. tainstruments.com
For instance, studies on the related compound quinine (B1679958) sulphate have shown the existence of multiple crystalline forms, including polymorphs and solvatomorphs. scirp.orgresearchgate.net DSC thermograms of these forms display unique endo/exo events that signify the transformation of metastable, lower-melting forms into more stable, higher-melting forms. scirp.orgresearchgate.net The presence of amorphous content can be identified by the glass transition (Tg) event in a DSC scan. tainstruments.com Quantification of amorphous material is often possible by measuring the heat of crystallization (ΔHc) upon heating the sample above its Tg, as the amorphous portion will crystallize. tainstruments.com The ratio of the measured ΔHc to the known heat of crystallization for the fully amorphous material can be used to calculate the percentage of amorphous content. tainstruments.com However, for materials that degrade at elevated temperatures, inducing crystallization at lower temperatures is necessary. tainstruments.com
Thermogravimetric Analysis (TGA) for Quantifying Solvation/Hydration
Thermogravimetric Analysis (TGA) is an essential technique for determining the amount of solvent or water present in a crystal lattice. In the case of Quinidine sulfate dihydrate, TGA can precisely quantify the water of hydration. The analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature.
For hydrated compounds like Quinidine sulfate dihydrate, TGA curves will show a distinct mass loss corresponding to the dehydration process. Research on the analogous compound, quinine sulphate, has demonstrated that TGA can reveal mass loss prior to melting, indicating the presence of solvatomorphism. scirp.orgresearchgate.net The temperature at which this desolvation occurs can also provide information about the strength of the solvent binding within the crystal lattice; higher desolvation temperatures suggest tightly bound solvent molecules. scirp.org
Fast Scanning Calorimetry for Glass Transition and Cold Crystallization Kinetics
Fast Scanning Calorimetry (FSC) is an advanced thermal analysis technique that allows for ultra-high heating and cooling rates, making it particularly useful for studying phenomena that are inaccessible with conventional DSC. researchgate.net This is especially relevant for investigating the glass transition of amorphous materials and the kinetics of cold crystallization. nih.govresearchgate.net
When a substance is vitrified (made amorphous), it exhibits a glass transition, which is the reversible transition from a hard, glassy state to a more rubbery state. FSC can accurately measure the glass transition temperature (Tg). Following the glass transition upon heating, the supercooled liquid may undergo cold crystallization, an exothermic process where the amorphous material crystallizes. researchgate.net
The kinetics of nonisothermal crystallization of amorphous quinidine have been studied by performing DSC scans at various heating rates. researchgate.net It was observed that both the glass transition and the exothermic peak of cold-crystallization shift to higher temperatures as the heating rate increases. researchgate.net FSC, with its even faster scan rates (up to 500°C min-1), can effectively provide a 'snapshot' of the sample's form at the beginning of the experiment, inhibiting interconversions between polymorphic forms that might occur during slower conventional DSC scans. europeanpharmaceuticalreview.com This allows for the direct measurement of thermodynamic parameters of metastable forms. europeanpharmaceuticalreview.com
X-ray Diffraction Techniques
X-ray diffraction methods are indispensable for the definitive characterization of the crystalline state of Quinidine sulfate dihydrate, providing information on crystal form, purity, and the precise arrangement of atoms in the crystal lattice.
X-ray Powder Diffractometry (XRPD) for Crystal Form Identification and Purity Assessment
X-ray Powder Diffractometry (XRPD) is a fundamental technique for the identification and purity assessment of crystalline pharmaceutical solids. Each crystalline form of a compound produces a unique diffraction pattern, acting as a fingerprint for that specific form.
For Quinidine sulfate dihydrate, XRPD is used to confirm its crystalline identity and to detect the presence of any other crystalline forms or amorphous content. Studies on the related quinine sulphate have shown that different polymorphs and solvatomorphs exhibit distinct XRPD patterns with peaks at different 2θ angles. scirp.orgresearchgate.net For example, one form of quinine sulphate showed characteristic peaks at 2θ values of 9.45˚, 18.75˚, and 19.38˚. researchgate.net The presence of new peaks in an XRPD pattern can indicate the formation of a new crystalline phase. scirp.org Conversely, the absence of sharp peaks and the presence of a broad halo in the diffractogram would signify a largely amorphous sample. researchgate.net
The following table presents characteristic XRPD peaks for a form of quinine sulphate, illustrating the type of data obtained from this technique.
| 2θ Angle (°) |
| 6.19 |
| 9.42 |
| 14.20 |
| 16.20 |
| 17.47 |
| 18.50 |
| 19.45 |
| 22.20 |
| 25.50 |
| 26.00 |
| 27.30 |
| 27.53 |
| 30.50 |
| Data derived from a study on a specific polymorph of quinine sulphate and is for illustrative purposes. scirp.org |
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
While specific SCXRD data for Quinidine sulfate dihydrate was not found in the provided search results, the technique is the gold standard for unequivocally determining the crystal structure of any new polymorphic or solvatomorphic form. nih.gov This detailed structural information is crucial for understanding the physicochemical properties of the solid state and for establishing structure-property relationships.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups of quinidine sulfate dihydrate.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and investigate the solid-state properties of pharmaceutical compounds like quinidine sulfate dihydrate. researchgate.net The infrared spectrum of a molecule provides a unique fingerprint, with absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The FTIR spectrum of quinidine sulfate dihydrate exhibits characteristic absorption bands that confirm the presence of its key functional groups. For instance, the broad band observed in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching vibration from the alcohol group and the water of hydration. libretexts.org The C-O stretching vibration typically appears in the 1260-1050 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are also present.
Beyond simple functional group identification, FTIR is a valuable tool for distinguishing between different polymorphic forms of a drug substance. researchgate.net Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physicochemical properties. researchgate.net Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational frequencies of the functional groups, which are detectable by FTIR. researchgate.netnih.gov For example, variations in hydrogen bonding patterns between polymorphs can significantly alter the position and shape of the O-H and N-H stretching bands. While specific studies on quinidine sulfate dihydrate polymorphs using FTIR are not extensively detailed in the provided results, the principles of using FTIR for polymorphic distinction are well-established for other pharmaceutical compounds. researchgate.netnih.govscirp.org
Table 1: Characteristic FTIR Absorption Bands for Functional Groups in Quinidine Sulfate Dihydrate
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol and Water) | 3500-3200 (broad) libretexts.org |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~3000-2850 libretexts.org |
| C=C Stretch (Aromatic) | ~1680-1640 |
| C-O Stretch | 1260-1050 libretexts.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For quinidine sulfate dihydrate, ¹H NMR and ¹³C NMR are instrumental in confirming its molecular structure and assessing its purity. chemicalbook.comfip.org
The ¹H NMR spectrum of quinidine sulfate dihydrate displays a series of signals corresponding to the different protons in the molecule. chemicalbook.com The chemical shift, integration, and multiplicity of these signals provide a wealth of structural information. For example, the aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region of the spectrum, while the aliphatic protons of the quinuclidine (B89598) ring and the ethyl group appear at higher field strengths. chemicalbook.com Specific assignments can be made for each proton, confirming the connectivity and stereochemistry of the molecule. chemicalbook.com
NMR spectroscopy can also be used to determine the purity of a quinidine sulfate dihydrate sample. The presence of impurities, such as related alkaloids or residual solvents, can be detected by the appearance of additional signals in the NMR spectrum. fip.org By comparing the integrals of the signals from the main compound to those of the impurities, a quantitative assessment of purity can be made.
Table 2: Representative ¹H NMR Chemical Shifts for Quinidine Sulfate Dihydrate
| Proton Environment | Approximate Chemical Shift (ppm) |
| Aromatic Protons (Quinoline Ring) | 7.1 - 8.7 chemicalbook.com |
| Vinylic Protons | 5.1 - 6.0 chemicalbook.com |
| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 chemicalbook.com |
| Aliphatic Protons (Quinuclidine Ring) | 1.5 - 3.5 chemicalbook.com |
| Ethyl Protons (-CH₂CH₃) | 0.8 - 1.7 chemicalbook.com |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. chemicalbook.com
Raman spectroscopy is a vibrational spectroscopic technique that provides information complementary to FTIR. It is particularly useful for analyzing the solid-state characteristics of pharmaceuticals and for obtaining a unique molecular fingerprint. nih.govnih.gov The Raman spectrum of quinidine sulfate dihydrate, like its FTIR spectrum, is characterized by a series of bands that correspond to specific molecular vibrations. chemicalbook.com
A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and its ability to be used with aqueous samples with minimal interference from water. This makes it a powerful tool for in-situ analysis and for studying solid dosage forms. nih.gov The fingerprint region of the Raman spectrum is particularly rich in information and can be used to unambiguously identify quinidine sulfate dihydrate. nih.gov
For solid-state analysis, Raman spectroscopy can be used to differentiate between polymorphs, solvates, and amorphous forms of a drug. nih.gov The subtle changes in molecular conformation and intermolecular interactions that occur in different solid forms lead to distinct Raman spectra. nih.gov For instance, the symmetric stretching mode of the quinoline ring in quinine, a closely related compound, is highly sensitive to its local chemical environment. nih.gov This sensitivity can be exploited to probe interactions in the solid state.
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are essential for the separation, quantification, and identification of quinidine sulfate dihydrate and its related substances.
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for the assay and purity determination of drug substances. nih.gov The United States Pharmacopeia (USP) provides a detailed HPLC method for the analysis of quinidine sulfate. pharmacopeia.cn This method typically employs a reversed-phase column, such as an octadecylsilanized silica (B1680970) gel (C18) column, and a mobile phase consisting of a mixture of an aqueous buffer, acetonitrile, and other modifiers to achieve optimal separation. pharmacopeia.cnpmda.go.jp
The assay of quinidine sulfate dihydrate by HPLC involves the precise measurement of the peak area of the main component in a sample and comparing it to that of a reference standard. pharmacopeia.cn This allows for the accurate determination of the drug's potency. Purity determination involves the separation and quantification of any impurities present in the sample. pharmacopeia.cn The USP method specifies limits for related substances, such as dihydroquinidine (B8771983) sulfate. pharmacopeia.cnpmda.go.jp The resolution between the quinidine peak and the peaks of potential impurities is a critical parameter in the validation of the HPLC method. pharmacopeia.cn
Table 3: Typical HPLC Parameters for Quinidine Sulfate Analysis
| Parameter | Typical Conditions |
| Column | Octadecylsilanized silica gel (e.g., C18) pharmacopeia.cnpmda.go.jp |
| Mobile Phase | Mixture of water, acetonitrile, methanesulfonic acid, and diethylamine (B46881) pharmacopeia.cn |
| Detector | UV absorption at 235 nm pharmacopeia.cnpmda.go.jp |
| Flow Rate | Adjusted to achieve a specific retention time for quinidine pmda.go.jp |
| Temperature | Room temperature or controlled (e.g., 25°C) pmda.go.jp |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique that combines the superior separation power of UPLC with the mass-analyzing capabilities of a mass spectrometer. farmaciajournal.comnih.gov This powerful combination is invaluable for the profiling of metabolites and the characterization of adducts of quinidine. farmaciajournal.comfrontiersin.org
In drug metabolism studies, UPLC-MS is used to separate and identify the various metabolites of quinidine that are formed in the body. frontiersin.orgnih.gov The high resolution of UPLC allows for the separation of closely related metabolites, while the mass spectrometer provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the metabolite ions, providing structural information that aids in their identification. farmaciajournal.comnih.gov
UPLC-MS is also employed in the characterization of adducts, which are formed when a drug or its metabolite covalently binds to a biological macromolecule. The high sensitivity of the technique is essential for detecting these often low-abundance species. By analyzing the mass of the adduct, it is possible to identify the drug-related moiety and the site of adduction on the macromolecule.
Advanced Microscopy for Morphological Analysis (e.g., Scanning Electron Microscopy for crystal habit)
The crystalline form of quinidine sulfate dihydrate is integral to its physical and chemical properties. Literature describes the salt as crystallizing from water in the form of fine, needle-like, white crystals. chemicalbook.comchemicalbook.com This needle-like or acicular crystal habit is a key morphological characteristic.
While specific Scanning Electron Microscopy (SEM) studies on quinidine sulfate dihydrate are not extensively detailed in readily available literature, analysis of the closely related diastereomer, quinine sulfate, provides valuable comparative insights. SEM studies on commercial quinine sulfate have revealed acicular (needle-like) crystals. researchgate.net Furthermore, recrystallization of quinine sulfate from different solvents resulted in morphologically distinct forms, including prismatic shapes. researchgate.net This suggests that the crystal habit of quinidine sulfate dihydrate can also be influenced by the crystallization conditions.
Table 1: Crystal Habit of Quinidine Sulfate Dihydrate and Related Compound
| Compound | Reported Crystal Habit |
| Quinidine sulfate dihydrate | Fine, needle-like, white crystals chemicalbook.comchemicalbook.com |
| Quinine sulfate (commercial) | Acicular crystals researchgate.net |
| Quinine sulfate (recrystallized) | Prismatic shape researchgate.net |
Dielectric Spectroscopy for Investigating Molecular Mobility in Amorphous Systems
The amorphous state of pharmaceuticals is of significant interest due to potential advantages in solubility and bioavailability. However, amorphous materials are thermodynamically unstable and tend to revert to their crystalline form. Understanding the molecular mobility within the amorphous solid is key to predicting and improving its physical stability. nih.govnih.gov Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying the molecular dynamics of amorphous pharmaceuticals. unipi.itscispace.com
A detailed investigation into the molecular relaxations of amorphous quinidine using BDS has provided significant data on its behavior in the supercooled liquid and glassy states. chemicalbook.com This study identified key parameters that describe the complex molecular dynamics of amorphous quinidine.
Above the glass transition temperature (Tg), a primary (α) relaxation process is observed, which is associated with the cooperative motions of molecules. The temperature dependence of the α-relaxation time (τα) provides insights into the fragility of the glass-former. Amorphous quinidine was characterized as a glass former of medium fragility with a fragility index (m) of 86. chemicalbook.com
Below the Tg, in the glassy state, a well-defined secondary (γ) relaxation was reported. chemicalbook.com This sub-Tg relaxation is typically associated with localized, intramolecular motions. Through theoretical calculations, the γ-process in amorphous quinidine was attributed to the intramolecular rotation of the CH(OH)C9H14N end group. chemicalbook.com The apparent activation energy for this γ-relaxation was determined to be 53.8 kJ/mol. chemicalbook.com
The study also determined the glass transition temperature (Tg) of amorphous quinidine to be 60 °C (333.15 K). chemicalbook.com The difference between Tg and the onset temperature for crystallization (Tc) was found to be 30 K, suggesting a reasonable degree of stability against recrystallization under ambient storage conditions. chemicalbook.com
Table 2: Dielectric Spectroscopy Data for Amorphous Quinidine
| Parameter | Value | Description | Reference |
| Glass Transition Temperature (Tg) | 60 °C (333.15 K) | The temperature at which the amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. | chemicalbook.com |
| Fragility Index (m) | 86 | A measure of how rapidly the dynamics of a material slow down as it is cooled toward the glass transition. | chemicalbook.com |
| Apparent Activation Energy of γ-relaxation (Ea-γ) | 53.8 kJ/mol | The energy barrier for the localized intramolecular motion observed below Tg. | chemicalbook.com |
| Kohlrausch-Williams-Watts (KWW) β parameter | 0.5 | Describes the non-exponential nature of the α-relaxation. | chemicalbook.com |
Synthetic Chemistry and Derivatization of the Quinidine Core
Total Synthesis Approaches to Quinidine (B1679956) and Related Cinchona Alkaloids
The total synthesis of quinidine and its diastereomer, quinine (B1679958), represents a significant benchmark in organic synthesis, challenging chemists to control multiple stereocenters within a complex bicyclic framework. Early efforts laid the groundwork for modern, more efficient, and stereoselective methodologies.
Development of Enantioselective Synthesis Methodologies
A primary challenge in the synthesis of quinidine is the precise control of its four chiral centers. Modern approaches have increasingly relied on asymmetric catalysis to establish these stereocenters with high fidelity.
One notable strategy involves the use of organocatalysis. For instance, a diphenylprolinol silyl (B83357) ether-mediated Michael reaction has been employed to construct the piperidine (B6355638) skeleton, a key structural motif within the quinuclidine (B89598) core. researchgate.net This reaction, followed by an aza-Henry reaction and hemiacetalization in a one-pot sequence, demonstrates the power of organocatalysis in building complex chiral molecules. researchgate.net Another approach utilized an Ir-catalyzed asymmetric hydrogenation of a tetrasubstituted α-acylpyrazole-β-alkyl cycloalkene to form the piperidine ring, showcasing the utility of transition metal catalysis in achieving high enantioselectivity. researchgate.netresearchgate.net
Catalytic asymmetric cascade transformations have also emerged as a powerful tool. These one-pot sequences can establish the crucial C4 stereocenter with enantiomeric excesses of up to 99%. researchgate.net By designing routes to access all possible stereoisomers of an early-stage intermediate, chemists can then selectively synthesize different enantiomers or epimers of quinidine and its analogs. researchgate.net
A "local desymmetrization" strategy has also been successfully applied. This approach starts with a racemic intermediate and utilizes a diastereotopic group discrimination to set the key stereocenters, ultimately leading to the synthesis of both quinine and quinidine from a common precursor. researchgate.netyoutube.com Furthermore, the first catalytic, enantioselective syntheses of quinine and quinidine were achieved using a strategy that relied on the creation of the quinuclidine core through a N1-C8 bond disconnection. udel.eduacs.org This method introduced the relative and absolute stereochemistry at the C8 and C9 positions via a catalyst-controlled stereoselective oxidation. udel.eduacs.org
| Methodology | Key Reaction | Catalyst/Reagent | Outcome |
| Organocatalysis | Michael reaction, aza-Henry reaction, hemiacetalization | Diphenylprolinol silyl ether | Construction of the piperidine skeleton with high enantio- and diastereoselectivity. researchgate.net |
| Transition Metal Catalysis | Asymmetric hydrogenation | Iridium catalyst | Enantioselective formation of the piperidine ring. researchgate.netresearchgate.net |
| Cascade Transformations | One-pot multi-reaction sequence | Organocatalyst | High enantioselectivity (up to 99% ee) at the C4 stereocenter. researchgate.net |
| Local Desymmetrization | Diastereotopic group discrimination | - | Divergent synthesis of quinine and quinidine from a common racemic intermediate. researchgate.netyoutube.com |
| Catalyst-Controlled Oxidation | Stereoselective oxidation | - | Introduction of C8 and C9 stereochemistry. udel.eduacs.org |
Strategies for Chemo-selective Reductions and Functional Group Transformations in Complex Alkaloid Synthesis
The synthesis of a complex molecule like quinidine necessitates a high degree of chemo-selectivity, particularly during reduction and other functional group interconversions. youtube.comyoutube.com The presence of multiple reactive sites, including the quinoline (B57606) ring, the vinyl group, and the secondary alcohol, requires carefully chosen reagents and reaction conditions.
For instance, in some synthetic routes, the reduction of a ketone to form the crucial secondary alcohol at C9 is a key step. The choice of reducing agent can influence the diastereoselectivity of this transformation. Similarly, selective protection and deprotection of various functional groups are critical to ensure that reactions occur at the desired positions. udel.edu
The transformation of a cyano group into an imidate moiety has been utilized in a practical enantioselective total synthesis of the unnatural enantiomer of quinine. nih.gov This was followed by a sequence of chemoselective reductions of ester, thiolactam, and cyano groups. nih.gov Another strategy involved a rhodium-catalyzed deformylation to remove an aldehyde group and arrive at deoxyquinine. youtube.com The ability to perform such specific transformations without affecting other sensitive parts of the molecule is a testament to the advancements in modern synthetic methodology. youtube.comyoutube.com
Design and Synthesis of Novel Quinidine Analogues and Derivatives
The modification of the quinidine scaffold has been a fertile ground for medicinal chemistry, aiming to understand the structural requirements for its biological activities and to develop new compounds with improved properties.
Synthetic Routes for Modifying the Quinuclidine and Quinoline Moieties
Modifications to both the quinuclidine and quinoline rings have been explored to probe their roles in biological activity. The quinuclidine ring, being more basic than the quinoline nitrogen, is a key site for derivatization. youtube.com The vinyl group on the quinuclidine ring can also be a handle for chemical modification. researchgate.net
Systematic modifications of the quinoline ring, which is known to interfere with heme metabolism in malarial parasites, have been a major focus. nih.gov This has led to the development of various 4-aminoquinoline (B48711) drugs. nih.gov The synthesis of novel 2-(aryl)quinolines possessing a ketoprofen (B1673614) scaffold has been undertaken to create inhibitors of multidrug resistance protein 2 (MRP2). nih.gov Furthermore, the introduction of different substituents on the quinoline ring can significantly impact the biological profile of the resulting analog. mdpi.com
Derivatization for Probing Structure-Activity Relationships
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effects. youtube.com For quinidine, derivatization at various positions has provided valuable insights.
Studies have shown that the configuration at the C9-hydroxyl group is critical for the activity of certain drug-induced antibodies. nih.gov Some antibodies also require the methoxy (B1213986) group on the quinoline ring for full reactivity, while others appear to be more dependent on the quinoline ring itself. nih.gov
The synthesis of quinidine derivatives with modifications at the quinoline and quinuclidine rings, as well as the C9-hydroxyl group, has allowed for a systematic investigation of the structural features necessary for different biological activities. nih.govnih.gov For example, the synthesis of quinidine salicylate (B1505791) ester through an esterification reaction represents a modification of the C9-hydroxyl group. neliti.com These SAR studies provide a rational basis for the design of new quinidine-based compounds with tailored properties.
Exploration of Chemical Mechanisms in Quinidine Synthesis and Transformations
Understanding the mechanisms of the reactions used in quinidine synthesis is fundamental to optimizing existing routes and developing new ones. For example, the proposed mechanism for the formation of deoxyquinidine as a side product at higher temperatures involves a dehydroamination-hydroamination pathway. youtube.com
In the context of biosynthesis, it is hypothesized that the final steps involve the hydroxylation and methylation of cinchonine (B1669041) and cinchonidine (B190817) to yield quinidine and quinine, respectively, although the exact order of these transformations is still under investigation. nih.gov Mechanistic studies of catalytic reactions, such as the photoredox-catalyzed deoxygenative arylation of alcohols, provide insights that can be applied to the synthesis of Cinchona alkaloids. acs.org A deeper understanding of these chemical mechanisms allows for more rational and efficient synthetic planning.
Computational and Theoretical Chemistry in Quinidine Sulfate Salt Dihydrate Research
Molecular Modeling and Simulation in Solid-State Chemistry
Molecular modeling and simulation are indispensable for exploring the complex solid-state landscape of pharmaceutical compounds. These techniques allow for the examination of crystal packing, intermolecular forces, and the behavior of non-crystalline, or amorphous, forms.
The ability of a compound to exist in more than one crystal form, a phenomenon known as polymorphism, is a critical consideration in pharmaceutical development. Computational crystal structure prediction (CSP) has emerged as a valuable tool to explore the potential polymorphs of a given molecule before they are discovered experimentally. researchgate.netchemrxiv.org
The general methodology for CSP involves two main stages:
Generating Crystal Packings: A vast number of plausible crystal packing arrangements are generated computationally. This process considers the molecule's conformational flexibility and different possible arrangements in various space groups.
Ranking by Energy: The generated structures are then ranked based on their calculated lattice energies. This is a crucial step where quantum mechanical methods are often employed to achieve high accuracy, as the energy differences between polymorphs can be very small. chemrxiv.org
This thermodynamic approach helps identify the most stable crystal forms. researchgate.net While direct CSP studies on quinidine (B1679956) sulfate (B86663) dihydrate are not extensively published, the application of these methods could predict its likely polymorphs. Such predictions are valuable for guiding experimental polymorph screens and mitigating the risk of a more stable, and potentially less soluble, form appearing unexpectedly during manufacturing or storage. researchgate.netchemrxiv.org
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of atoms and molecules. nih.gov This technique is particularly useful for analyzing the intricate network of non-covalent interactions that dictate the structure and properties of a crystal lattice like that of quinidine sulfate dihydrate.
In the solid state of quinidine sulfate dihydrate, a complex network of hydrogen bonds is expected, involving:
The hydroxyl group of the quinidine molecule.
The nitrogen atoms within the quinoline (B57606) and quinuclidine (B89598) rings of quinidine. nih.gov
The oxygen atoms of the sulfate anion.
The hydrogen and oxygen atoms of the two water molecules of hydration.
Amorphous solids lack the long-range order of crystalline materials and are thermodynamically metastable. While this can offer advantages like enhanced solubility, it also presents the risk of recrystallization to a more stable, less soluble crystalline form. Computational methods are increasingly used to characterize amorphous forms and predict their physical stability.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD can be used to create an amorphous representation of quinidine sulfate dihydrate by simulating a "melt-quenching" process. Subsequent analysis of the simulation can reveal critical properties like molecular mobility, which is directly related to the tendency to crystallize.
Predictive Modeling: Machine learning and other data-driven models can be employed to predict the stability of an amorphous drug. These models often use descriptors derived from molecular structure and MD simulations to forecast properties such as the glass transition temperature (Tg) and the likelihood of crystallization under specific storage conditions.
These computational tools help in understanding the interactions between the drug and any stabilizing agents (polymers) in an amorphous solid dispersion, providing a rational basis for formulation design.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. youtube.com These calculations solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived. youtube.comresearchgate.net
For quinidine, DFT studies have been used to analyze its different conformers and the role of intramolecular hydrogen bonds. nih.gov Such calculations can determine the relative energies of conformers, dipole moments, and the acidity and basicity of different functional groups, which are crucial for understanding its interactions. nih.gov
Further analysis based on the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify the strength of hydrogen bonds and other weak interactions within the crystal lattice of quinidine sulfate dihydrate. wikipedia.orgnih.govamercrystalassn.orggithub.ioresearchgate.net These methods identify critical points in the electron density that correspond to chemical bonds and non-covalent contacts, offering a detailed map of the forces holding the crystal together. researchgate.netwiley-vch.de
| Method | Objective | Key Insights Provided |
|---|---|---|
| Crystal Structure Prediction (CSP) | Identify and rank potential polymorphs based on stability. | Thermodynamic stability landscape, risk assessment for late-appearing polymorphs. researchgate.netchemrxiv.org |
| Molecular Dynamics (MD) Simulations | Analyze intermolecular interactions and dynamics in crystalline and amorphous forms. | Strength and dynamics of hydrogen bond networks, molecular mobility, prediction of physical stability. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculate electronic structure, conformer energies, and molecular properties. | Electron distribution, reactive sites, dipole moment, relative stability of conformers. nih.govnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterize chemical bonds and non-covalent interactions based on electron density topology. | Nature and strength of hydrogen bonds and other interactions within the crystal lattice. amercrystalassn.orgresearchgate.net |
| Non-Covalent Interaction (NCI) Plots | Visualize regions of non-covalent interactions. | Spatial mapping of hydrogen bonds, van der Waals forces, and steric repulsion. nih.govnih.gov |
Cheminformatics and Data Mining Approaches in Quinidine Research
Cheminformatics and data mining apply computational techniques to analyze large datasets of chemical and biological information. In the context of quinidine research, these approaches can be used to:
Analyze Structure-Activity Relationships (SAR): By comparing the chemical structures and biological activities of quinidine and related compounds, cheminformatics tools can help identify the key molecular features responsible for its therapeutic effects and potential side effects.
Predict Drug Interactions: Quinidine is known to interact with various other drugs, often through its effect on metabolic enzymes like CYP3A4 and CYP2D6. drugbank.comnih.gov Cheminformatics models can be built to predict potential drug-drug interactions by analyzing molecular structures and known metabolic pathways.
Virtual Screening: Databases of chemical compounds can be computationally screened to find other molecules that might have similar activity to quinidine, potentially leading to the discovery of new therapeutic agents. ebi.ac.uk
Pharmacokinetic Modeling: Physiologically-based pharmacokinetic (PBPK) models, which are a form of data mining, integrate in vitro data and clinical observations to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. Such models have been developed for quinidine to better understand and predict its complex pharmacokinetic profile.
Advanced Preclinical Pharmacological Investigations in Animal Models
In Vivo Pharmacodynamic Studies in Animal Disease Models
In vivo pharmacodynamic studies are critical for understanding how a drug affects the body. For quinidine (B1679956), these have primarily focused on its historical use as an antimalarial and its primary application as an antiarrhythmic agent.
Murine malaria models, particularly those using the Plasmodium berghei parasite, are valuable preclinical tools for evaluating antimalarial drug efficacy. curtin.edu.au While direct extrapolation to human malaria must be done with caution, these models help in understanding key characteristics for drug development. curtin.edu.au Quinidine is known to be an effective antimalarial agent that acts on the erythrocytic stage of the Plasmodium parasite. nih.gov Its mechanism involves accumulating in the parasite's food vacuole, where it complexes with heme and inhibits the heme polymerase enzyme. nih.gov This action leads to a buildup of cytotoxic-free heme, resulting in parasite death. nih.gov The P. berghei model in mice is a standard for investigating new antimalarial therapies and has been used to study parasite biology and drug action. curtin.edu.aunih.gov
The antiarrhythmic properties of quinidine have been extensively characterized in animal cardiovascular models, with canine models being particularly prominent. These studies have detailed the compound's effects on the electrical activity of the heart.
In isolated canine Purkinje fiber preparations, quinidine has been shown to prolong the action potential duration (APD). nih.gov This effect is slow to develop, often not reaching a steady state even after three hours of exposure at low concentrations. nih.gov A key finding from these models is the induction of early afterdepolarizations (EADs) and EAD-induced triggered activity, which are thought to contribute to the drug's arrhythmogenic potential. nih.gov The incidence of these triggered responses is highly dependent on the stimulation rate. nih.gov
Further studies on canine Purkinje fibers have investigated the time course and concentration dependence of quinidine's effects. nih.gov As a Class IA antiarrhythmic agent, quinidine blocks both sodium and potassium currents across cellular membranes, which dampens the excitability of cardiac muscle and prolongs the cellular action potential. nih.govsigmaaldrich.com This prolongation of the QT interval is dose-related and can increase the risk of polymorphic ventricular tachycardias. pgkb.org The cardiovascular effects of quinidine are similar to its optical isomer, quinine (B1679958), although quinidine is more potent. fda.gov
| Parameter | Observed Effect | Model System | Reference |
|---|---|---|---|
| Action Potential Duration (APD) | Prolongation; effect is slow to develop. | Isolated Canine Purkinje Fibers | nih.gov |
| Early Afterdepolarizations (EADs) | Induces EADs and triggered activity, particularly at slow stimulation rates. | Isolated Canine Purkinje Fibers | nih.gov |
| Vmax (Phase 0) | Significant reduction. | Isolated Canine Purkinje Fibers | nih.gov |
| QT Interval | Dose-related prolongation. | Animal Models (General) | pgkb.org |
| Automaticity | Decreased. | General (Mechanism of Action) | nih.gov |
Mechanistic Toxicology Research in Animal Models
Toxicological research in animal models aims to identify potential target organs for toxicity and understand the underlying mechanisms.
Studies, particularly with the closely related isomer quinine sulfate (B86663), have revealed several organ-specific toxicities in animal models, which are relevant to understanding the toxicological profile of quinidine.
Hepatic Effects: Chronic toxicity studies in rats involving quinine sulfate administered in drinking water over 15 months resulted in adverse liver effects. fda.gov These included periportal glycogen (B147801) depletion, mild periportal fibrosis, fibrosis of the bile duct, and lipid accumulation in Kupffer cells. fda.gov An increase in binucleate hepatocytes and lysosomes was also noted. fda.gov Cases of hepatotoxicity, including granulomatous hepatitis, have also been reported in patients receiving quinidine. pgkb.org
Skeletal Muscle: Quinidine dampens the excitability of skeletal muscles. nih.gov In animal models, the related compound quinine has been shown to decrease the muscle's response to nerve impulse stimulation. fda.gov
Auditory System: Ototoxicity is a known effect. This is believed to result from toxic effects on the hair cells of the auditory system. fda.gov Cinchonism, a syndrome of quinidine toxicity, can manifest as tinnitus and reversible high-frequency hearing loss. pgkb.org
Glucose Regulation: Effects on glucose control, specifically hypoglycemia, have been observed in animal models with quinine. fda.gov
| Organ System | Toxic Effect Observed | Animal Model/Note | Reference |
|---|---|---|---|
| Liver | Periportal glycogen depletion, mild fibrosis, changes in Kupffer cells and hepatocytes. | Rat (15-month study with Quinine Sulfate) | fda.gov |
| Skeletal Muscle | Decreased response to nerve impulse stimulation. | Animal Model (Quinine) | fda.gov |
| Auditory System | Ototoxicity via toxic effects on hair cells. | Animal Model (Quinine) | fda.gov |
| Glucose Metabolism | Hypoglycemia. | Animal Model (Quinine) | fda.gov |
Data from animal reproductive studies are crucial for assessing the risk of a substance during pregnancy and development. For quinidine sulfate itself, it has been reported that formal animal reproductive studies have not been conducted. pgkb.org However, studies on its isomer, quinine sulfate, provide relevant insights. In a study where quinine sulfate was administered to rats before and during pregnancy, pups exhibited impaired growth with lower body weights at birth and during lactation. fda.gov They also showed delayed physical development, specifically in teeth eruption and the opening of their eyes. fda.gov
Genotoxicity Assessments of Quinidine Sulfate Salt Dihydrate
Genotoxicity assays are performed to determine if a compound can damage genetic material (DNA), potentially leading to mutations or cancer. According to available information, formal animal studies to evaluate the carcinogenic or mutagenic potential of quinidine have not been performed. pgkb.org
In Vitro Bacterial Reverse Mutation Assays
Quinidine sulfate has been evaluated for its potential to induce gene mutations in bacterial systems using the bacterial reverse mutation assay, commonly known as the Ames test. This assay is a standard preliminary screening tool for identifying substances that can cause point mutations, such as base-pair substitutions or frameshift mutations, in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.
In these studies, various strains of bacteria, which are auxotrophic for a specific amino acid (typically histidine for Salmonella typhimurium), are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix). The S9 mix, derived from rat liver homogenates, simulates the metabolic processes that occur in mammals, which can convert a non-mutagenic substance into a mutagenic one. The mutagenic potential of the substance is determined by its ability to cause the bacteria to revert to a prototrophic state, allowing them to grow on a minimal medium lacking the specific amino acid.
Research findings indicate that quinidine sulfate did not induce a mutagenic effect in in vitro bacterial reverse mutation assays. Across the studies, the compound was reported as negative for mutagenic activity. This suggests that under the tested conditions, quinidine sulfate does not cause point mutations in the bacterial strains used.
| Bacterial Reverse Mutation Assay: Summary of Findings for Quinidine Sulfate |
| Test System |
| Metabolic Activation |
| Result |
| Conclusion |
Sister Chromatid Exchange Assays
Sister chromatid exchange (SCE) assays are cytogenetic tests that detect the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of DNA damage and potential genotoxicity. These assays can be performed in vitro using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, or in vivo in the bone marrow cells of rodents.
While direct and detailed studies on this compound in SCE assays are not extensively documented in publicly available literature, findings on the closely related compound, quinine, provide some insight. Quinine, a diastereomer of quinidine, has been shown to be positive in an in vivo sister chromatid exchange assay in mice. This indicates that quinine is capable of inducing DNA exchanges in the bone marrow cells of these animals.
| Sister Chromatid Exchange Assay: Findings for Related Compounds |
| Test Compound |
| Test System |
| Result |
| Conclusion |
Chromosomal Aberration Assays
Chromosomal aberration assays are designed to identify substances that cause structural damage to chromosomes. These assays are typically conducted in vitro using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The cells are exposed to the test substance, both with and without a metabolic activation system (S9 mix), and are then examined during metaphase for chromosomal abnormalities, including chromatid and chromosome breaks, deletions, and rearrangements.
Studies have shown that quinidine induced chromosomal aberrations in an in vitro chromosomal aberration assay when tested in the presence of a metabolic activation system (S9 mix) epa.gov. This positive result indicates that when quinidine is metabolized, it can lead to the formation of intermediates that are capable of causing structural damage to the chromosomes of mammalian cells. In the absence of metabolic activation, this effect was not observed.
The induction of chromosomal aberrations is a significant finding in the assessment of a compound's genotoxic potential, as such damage is associated with various genetic diseases and cancer.
| Chromosomal Aberration Assay: Summary of Findings for Quinidine |
| Test System |
| Metabolic Activation |
| Result |
| Conclusion |
Emerging Research Directions and Methodological Advances in Quinidine Sulfate Salt Dihydrate Studies
Application of Advanced Analytical Techniques for Real-Time Monitoring of Solid-State Transformations
The physical form of an active pharmaceutical ingredient (API) like quinidine (B1679956) sulfate (B86663) can significantly impact its properties. Therefore, the ability to monitor solid-state transformations in real-time is crucial for ensuring product quality and consistency. Several advanced analytical techniques are being employed for this purpose.
Vibrational Spectroscopy , including Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR), Diffuse Reflectance Fourier-Transform Infrared (DRIFTS), Near-Infrared Spectroscopy (NIRS), and Raman spectroscopy, can characterize the molecular conformation, as different crystal lattice structures often result in distinct conformations. mdpi.comSolid-State Nuclear Magnetic Resonance (SS-NMR) provides atomic-level structural information, reflecting the local electronic environment and internuclear distances through chemical shifts. mdpi.com This technique is valuable for analyzing polycrystalline materials and identifying specific crystalline patterns. mdpi.com
Powder X-Ray Diffraction (PXRD) is a powerful and widely used method for identifying crystalline solid phases and is instrumental in the quantitative analysis of mixtures. mdpi.com It provides a characteristic diffraction pattern based on the arrangement of atoms within the crystal lattice.
Thermal analysis techniques also play a significant role. Differential Scanning Calorimetry (DSC) can be used to investigate interactions between components in a formulation by observing thermal events like melting points and glass transitions.
These techniques can be used individually or in combination to provide a comprehensive understanding of the solid-state behavior of quinidine sulfate salt dihydrate, including transformations between polymorphic forms, hydrates, and solvates.
Novel Synthetic Methodologies for Quinidine Analogues with Tailored Properties
Research into novel synthetic methodologies for quinidine analogues aims to create derivatives with specific, enhanced, or entirely new properties. These efforts often focus on modifying the core quinoline (B57606) or quinuclidine (B89598) rings, or the linking side chain.
One approach involves the acylation of quinine (B1679958) (a stereoisomer of quinidine) with various acid chlorides to produce esters. For instance, reaction with 4,5-dichloroisothiazole-3-, 5-arylisoxazole-3-, adamantane-, and pyridine-3- and pyridine-4-carbonyl chlorides has yielded a range of quinine esters. mdpi.com This method has been shown to be more efficient than previous one-step syntheses using DCC and DMAP as catalysts, offering higher yields and eliminating the need for extensive purification. mdpi.com
Another strategy focuses on creating quinoline-piperidine scaffolds . nih.gov Inspired by the structures of quinine and mefloquine, researchers have synthesized functionalized quinoline derivatives bearing a piperidine (B6355638) moiety in their side chain. nih.gov This has led to the development of four different series of novel quinoline-piperidine conjugates, including both amino- and (aminomethyl)quinolines. nih.gov
Furthermore, esterification reactions have been employed to synthesize quinidine esters, such as quinidine salicylate (B1505791). neliti.com This synthesis utilized a dicyclohexyl carbodiimide (B86325) (DCC) activator and a dimethyl amino pyridine (B92270) (DMAP) catalyst. neliti.com
The development of quinidine derivative catalysts is another area of active research. google.com For example, a catalyst has been prepared by condensing 4, 6-dichloro-2-substituted phenylpyrimidine with dihydroquinidine (B8771983). google.com These catalysts have shown potential in asymmetric synthesis. google.com
The table below summarizes some of the novel synthetic approaches for quinidine analogues:
| Synthetic Approach | Reagents/Catalysts | Resulting Analogue Type | Potential Application |
| Acylation | Various acid chlorides, triethylamine | Quinine esters | Antiviral, antimicrobial, analgesic activities |
| Quinoline-Piperidine Scaffold Synthesis | Functionalized piperidine scaffolds, quinoline cores | Quinoline-piperidine conjugates | Antiplasmodium agents |
| Esterification | Dicyclohexyl carbodiimide (DCC), Dimethyl amino pyridine (DMAP) | Quinidine salicylate ester | Not specified |
| Catalyst Synthesis | 4, 6-dichloro-2-substituted phenylpyrimidine, dihydroquinidine | Quinidine derivative catalyst | Asymmetric synthesis |
Integrated Computational-Experimental Approaches for Solid Form Design
The prediction and design of solid forms of pharmaceutical compounds like quinidine sulfate are being significantly advanced through the integration of computational and experimental methods. This combined approach helps to understand and predict polymorphism, which is the ability of a substance to exist in two or more different crystalline forms. researchgate.net
Computational Crystal Structure Prediction (CSP) is a key tool in this integrated approach. researchgate.net CSP methods aim to predict all possible polymorphs of a molecule by searching for the most stable lattice structures. researchgate.net While still under development, CSP has proven useful in aiding the characterization of polymorphs from powder X-ray data and providing insights into the potential packing arrangements a molecule can adopt. researchgate.net
The general workflow of these integrated approaches often involves:
Experimental screening using techniques like solvent evaporation, cooling crystallization, liquid-assisted grinding, and slurry experiments to identify existing solid forms. nih.gov
Computational screening to predict the crystal energy landscapes and identify a range of plausible crystal structures.
Comparison and refinement , where the computationally predicted structures are compared with experimental data to validate the models and guide further experimental work.
Quantitative Structure-Property Relationship (QSPR) strategies are also employed. researchgate.net In this approach, molecular predictors are derived from 2D or 3D structures, and quantum chemistry can be used for molecular surface calculations. researchgate.net
The table below outlines the roles of computational and experimental methods in solid form design:
| Method Type | Specific Techniques | Role in Solid Form Design |
| Computational | Crystal Structure Prediction (CSP) researchgate.net, Quantitative Structure-Property Relationship (QSPR) researchgate.net | Predict potential polymorphs, rationalize experimental findings, guide experimental design. |
| Experimental | Powder X-ray Diffraction (PXRD) nih.gov, Thermal Analysis (e.g., DSC) nih.gov, Spectroscopy (e.g., FTIR, Raman) mdpi.com, Solvent-based screening methods nih.gov | Identify and characterize new solid forms, determine thermodynamic stability, validate computational models. |
These integrated approaches offer a more rational and efficient way to design and select the optimal solid form of a drug substance, potentially reducing development time and costs. researchgate.net
Studies on Environmental Factors Affecting this compound in Research Settings
The stability of this compound can be influenced by various environmental factors in a research setting, including temperature, humidity, and light. nih.govnih.gov
Temperature and Humidity: Studies on related compounds have shown that both temperature and relative humidity can significantly affect the dehydration and stability of hydrates. nih.gov For instance, the dehydration rate of theophylline (B1681296) monohydrate was found to increase exponentially with air temperature and decrease exponentially with air relative humidity. nih.gov It is recommended that tablets containing chitosan, another compound sensitive to moisture, be stored at a temperature not exceeding 25°C and at a relatively low humidity (<60%) to prevent deterioration of their physical properties. researchgate.net High humidity can lead to water sorption, which may weaken inter-particulate bonds in tablets. bioline.org.br
Light: Exposure to light can also lead to degradation. nih.gov Studies on quinine monohydrochloride, a related compound, have shown that the change in absorbance after light exposure is dependent on the temperature during exposure and the storage time and temperature after exposure. nih.gov This suggests that photodegradation pathways may be temperature-dependent.
The table below summarizes the potential effects of environmental factors on this compound in a research setting:
| Environmental Factor | Potential Effects | Influencing Variables |
| Temperature | Affects dehydration rates and chemical stability. nih.gov | Relative humidity, duration of exposure. |
| Humidity | Can lead to water sorption, affecting physical stability and potentially promoting hydrolysis. bioline.org.br | Temperature, formulation components. researchgate.net |
| Light | Can cause photodegradation. nih.gov | Temperature during and after exposure, duration of exposure. nih.gov |
To ensure the integrity of this compound in research settings, it is crucial to control these environmental factors. This includes storing the compound in well-sealed containers, in a cool, dry, and dark place. scbt.com
Q & A
Q. What are the key physicochemical properties of quinidine sulfate salt dihydrate relevant to its experimental use?
this compound (C₄₀H₅₄N₄O₁₀S, MW 782.96) is a white, bitter-tasting crystalline powder with limited water solubility (1:80) but solubility in alcohol and chloroform . Its dihydrate form (CAS 6591-63-5) is hygroscopic and darkens upon air exposure, necessitating light-protected storage . Researchers must account for its stability under controlled pH (6.0–6.8 in aqueous solutions) and avoid oxidizing agents to prevent degradation .
Q. How is this compound synthesized and characterized for purity in laboratory settings?
Synthesis involves sulfonation of quinidine base under controlled hydration. Purity is validated via HPLC (using USP/Ph.Eur. standards) and titrimetric water content analysis (2 H₂O molecules per formula unit) . Structural confirmation requires FT-IR (C-O, N-H stretches) and NMR (methoxy and quinuclidine proton signals) .
Q. What pharmacological mechanisms underpin its use as an antiarrhythmic agent?
Quinidine blocks voltage-gated Na⁺ and K⁺ channels (IC₅₀ = 19.9 μM for K⁺), prolonging cardiac action potential duration and refractory periods. It also inhibits cytochrome P450 2D6 (CYP2D6), altering pharmacokinetics of co-administered drugs like dextromethorphan .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in CYP450 inhibition data?
Discrepancies in CYP450db (CYP2D6) inhibition potency (e.g., variability in IC₅₀ values across studies) may arise from differences in assay conditions (e.g., substrate concentration, pH). Methodological solutions include:
Q. What experimental strategies optimize the study of quinidine-induced apoptosis in cancer models?
Quinidine triggers apoptosis via mitochondrial depolarization and caspase-3 activation. Key considerations:
- Use IC₅₀-adjusted concentrations (e.g., 20–50 μM) in cell lines (e.g., HeLa, MCF-7) to avoid nonspecific cytotoxicity .
- Include controls for K⁺ channel-independent effects (e.g., co-treatment with channel agonists like minoxidil) .
- Measure reactive oxygen species (ROS) and Bcl-2/Bax ratios to confirm apoptotic pathways .
Q. How should researchers address variability in toxicological profiles across species?
Species-specific LD₅₀ values (e.g., rat oral LD₅₀ = 456 mg/kg vs. mouse = 505 mg/kg) necessitate cross-validation in human-relevant models:
- Use primary human hepatocytes to assess hepatotoxicity (linked to CYP450 metabolism).
- Employ human induced pluripotent stem cell-derived cardiomyocytes for cardiotoxicity screening .
- Apply OECD guidelines for acute systemic toxicity testing (e.g., TG 423) .
Methodological and Safety Considerations
Q. What analytical methods are recommended for quantifying quinidine in biological matrices?
- HPLC-UV : USP-compliant methods with C18 columns, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and detection at 250 nm .
- LC-MS/MS : Enhances sensitivity for low-concentration plasma samples (LLOQ ≤ 10 ng/mL) .
- Validate recovery rates (>85%) and matrix effects in species-specific sera .
Q. How can researchers mitigate occupational hazards during handling?
- Use NIOSH-certified respirators (P100 filters) and local exhaust ventilation (≥1 m/s capture velocity) to limit airborne particulates .
- Implement closed-system processing (e.g., glove boxes) to prevent dermal exposure, which may cause dermatitis or systemic toxicity .
- Monitor workplace air concentrations against ACGIH guidelines (TLV-TWA not established; minimize exposure) .
Q. What protocols ensure stability in long-term storage?
- Store in airtight, light-resistant containers at 15–25°C and ≤60% humidity.
- Conduct accelerated stability studies (ICH Q1A) under stress conditions (40°C/75% RH) to identify degradation products (e.g., quinidine N-oxide) .
Data Interpretation and Reproducibility
Q. How can contradictions in ion channel blockade efficacy be resolved?
Variability in reported K⁺ channel IC₅₀ values (e.g., 19.9 μM vs. 131 μM) may stem from differences in:
- Assay type : Patch-clamp (single-cell) vs. fluorescence-based (population-average) measurements.
- Cell type : Heterologous expression systems (e.g., CHO-K1 vs. HEK293) vs. native cardiomyocytes .
Standardize protocols using reference inhibitors (e.g., tetraethylammonium for K⁺ channels) and report voltage-clamp parameters.
Q. What statistical approaches validate quinidine’s dual role as a therapeutic and toxic agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
